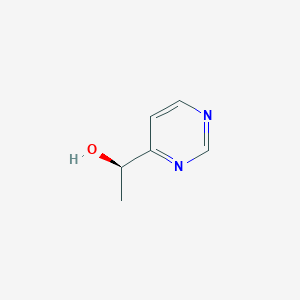

(R)-1-(pyrimidin-4-yl)ethanol

Description

Significance of Chiral Heterocyclic Alcohols in Organic Synthesis and Chemical Biology

Chiral heterocyclic alcohols are of paramount importance in the realms of organic synthesis and chemical biology. These compounds, which feature a hydroxyl group attached to a stereogenic center within a heterocyclic ring system, are prized as versatile building blocks. Their value stems from their dual functionality: the heterocyclic core can engage in a variety of chemical transformations and biological interactions, while the chiral alcohol moiety provides a handle for building stereochemical complexity. In organic synthesis, they serve as key intermediates in the asymmetric synthesis of natural products and pharmaceuticals. tandfonline.comresearchgate.net In chemical biology, the specific spatial orientation of the hydroxyl group can be crucial for molecular recognition events, such as binding to enzyme active sites or cellular receptors. The synthesis of these molecules in high enantiomeric purity is a significant focus, often employing biocatalysts like ketoreductases for the asymmetric reduction of prochiral ketones. nih.govfrontiersin.org

The Role of (R)-1-(Pyrimidin-4-yl)ethanol as a Chiral Building Block in Advanced Synthesis

Within the diverse family of chiral heterocyclic alcohols, this compound has emerged as a particularly valuable chiral building block. Its pyrimidine (B1678525) core is a common motif in biologically active compounds, including a number of established drugs. The (R)-configured secondary alcohol provides a specific stereochemical anchor, enabling the construction of more complex chiral molecules. Researchers have utilized this compound in the synthesis of sophisticated molecules, such as potent enzyme inhibitors. For instance, the (R)-hydroxyethyl side chain is an essential feature in a series of highly potent sorbitol dehydrogenase (SDH) inhibitors, demonstrating the compound's direct applicability in medicinal chemistry. acs.org The ability to introduce this specific chiral fragment is crucial for optimizing the pharmacological profile of new drug candidates.

Overview of Academic Research Trajectories for Enantiomerically Pure Heterocyclic Compounds

The pursuit of enantiomerically pure heterocyclic compounds is a major driver of innovation in synthetic organic chemistry. bldpharm.com Research in this area is characterized by several key trajectories. One major focus is the development of novel asymmetric catalytic methods to produce these compounds with high enantioselectivity. researchgate.net This includes the use of chiral metal complexes and organocatalysts. Another significant and rapidly advancing area is biocatalysis, where enzymes such as ketoreductases and alcohol dehydrogenases are engineered and employed for the highly selective synthesis of chiral alcohols from their corresponding ketones. nih.govmdpi.com These enzymatic methods are often lauded for their high efficiency, mild reaction conditions, and environmental compatibility. Furthermore, there is a continuous effort to expand the library of available chiral building blocks, like this compound, to provide chemists with a broader palette for the synthesis of new functional molecules. bldpharm.com The development of efficient resolution techniques for chiral compounds also remains an important area of research. google.com

Synthesis and Application Data for this compound

The generation of enantiomerically pure this compound is primarily achieved through the asymmetric reduction of its prochiral ketone precursor, 4-acetylpyrimidine. Various catalytic systems have been explored to achieve high yields and enantiomeric excess.

| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | 4-acetylpyrimidine | >95 | >99 | google.com |

| Asymmetric Hydrogenation (Ru-catalyst) | 4-acetylpyrimidine | High | High | youtube.com |

| Microbial Reduction (e.g., specific yeast strains) | 4-acetylpyrimidine | >90 | >99 | nih.gov |

Once synthesized, this compound serves as a key starting material or intermediate in the construction of more complex, biologically active molecules.

| Target Molecule Class | Role of this compound | Significance | Reference |

|---|---|---|---|

| Sorbitol Dehydrogenase Inhibitors | Core chiral building block | The (R)-hydroxyethyl group is essential for high in vivo potency. | acs.org |

| ROS1 Kinase Inhibitors | Precursor to pyrimidin-4-yl-ethanol derivatives | The ethanol (B145695) moiety is a key structural feature for inhibitory activity. | nih.gov |

| Antiviral Agents (e.g., HIV-1 NNRTIs) | Introduces critical chirality | Enantioselectivity is crucial for potent inhibition of viral enzymes. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

(1R)-1-pyrimidin-4-ylethanol |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |

InChI Key |

FCQKOPJZMPKYGR-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=NC=NC=C1)O |

Canonical SMILES |

CC(C1=NC=NC=C1)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 1 Pyrimidin 4 Yl Ethanol

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The primary precursor for (R)-1-(pyrimidin-4-yl)ethanol in these approaches is 4-acetylpyrimidine.

The asymmetric reduction of prochiral ketones is a powerful tool for synthesizing chiral alcohols. Transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands, are highly effective for this transformation. d-nb.info These methods include direct asymmetric hydrogenation (AH) using hydrogen gas and asymmetric transfer hydrogenation (ATH), which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydride source. d-nb.infonih.gov

For N-heteroaromatic ketones like 4-acetylpyrimidine, the nitrogen atom can coordinate to the metal center, influencing catalytic activity and enantioselectivity. nih.gov Catalysts based on Ru(II) and Rh(II) with chiral diphosphine ligands, such as BINAP derivatives, have shown excellent performance in the reduction of analogous 2-pyridine ketones, achieving high yields and enantiomeric excesses (e.e.). nih.gov Similarly, iridium complexes are effective, particularly for the complete hydrogenation of pyrimidinium salts. rsc.org Bifunctional catalysts, which feature a metal center and a ligand with a coordinating group that participates in the catalytic cycle, are particularly efficient for transfer hydrogenation. nih.gov

Table 1: Representative Transition Metal-Catalyzed Asymmetric Reduction of Heteroaromatic Ketones Data is based on analogous pyridine (B92270) systems, with expected similar performance for 4-acetylpyrimidine.

| Catalyst/Ligand | Substrate | Reductant | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|---|---|

| [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | H₂ | >95 | up to 99 | (R) or (S) |

| Ru(II)-TsDPEN | Acetophenone | HCOOH/NEt₃ | 95 | 98 | (R) |

| Ir(III)-diamine | Aryl N-heteroaryl ketones | HCOOH/NEt₃ | High | High | (R) or (S) |

Organocatalysis avoids the use of metals, offering a greener alternative for asymmetric synthesis. A prominent method for the enantioselective reduction of ketones is the transfer hydrogenation using a chiral Brønsted acid, such as a phosphoric acid derivative, as the catalyst. nih.gov This reaction typically employs a Hantzsch ester or a benzothiazoline (B1199338) as the hydride source. nih.govnih.gov

The mechanism involves the activation of the ketone by the chiral acid, followed by a stereoselective hydride transfer from the reductant. This approach has been successfully applied to the reduction of a variety of ketones, including ketimines, and can be adapted for the synthesis of chiral pyrimidine (B1678525) alcohols from 4-acetylpyrimidine. nih.govnih.gov

Table 2: Representative Organocatalytic Asymmetric Transfer Hydrogenation Data is based on established methods for ketone reduction.

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations under mild conditions. frontiersin.org Two primary biocatalytic strategies are applicable for producing this compound: asymmetric bioreduction and enzymatic kinetic resolution.

Asymmetric Bioreduction: This approach involves the direct, enantioselective reduction of the prochiral ketone, 4-acetylpyrimidine, to the desired (R)-alcohol. Alcohol dehydrogenases (ADHs) are highly effective for this purpose. tudelft.nl Many ADHs exhibit predictable stereoselectivity based on Prelog's rule, but anti-Prelog ADHs, which produce (R)-alcohols from methyl ketones, are also well-known and commercially available. nih.gov Whole-cell systems, such as Lactobacillus species, contain ADHs that can reduce heteroaromatic ketones like 4-acetylpyridine (B144475) with excellent enantioselectivity. researchgate.net

Table 3: Asymmetric Bioreduction of Prochiral Ketones

| Biocatalyst | Substrate | Cofactor System | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|---|---|

| ADH from Lactobacillus brevis | 4-Acetylpyridine | Isopropanol | 97-100 | >99 | (S) |

| ADH from Lactobacillus kefir | Prochiral Ketones | Isopropanol | up to 91 | >99 | (R) |

| Whole cells (E. coli) | 5-Hydroxymethylfurfural | Glucose | 98 | >99 | (S) |

Enzymatic Kinetic Resolution (EKR): This method separates a racemic mixture of 1-(pyrimidin-4-yl)ethanol. Lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted and thus enantiomerically enriched. researchgate.net Candida antarctica lipase (B570770) B (CALB) is a robust and widely used enzyme for this purpose, often in combination with an acyl donor like vinyl acetate (B1210297). researchgate.net In a typical EKR of racemic 1-(pyrimidin-4-yl)ethanol, the lipase would preferentially acylate the (S)-enantiomer to form (S)-1-(pyrimidin-4-yl)ethyl acetate, allowing for the separation of the unreacted this compound. The maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is 50%. mdpi.com

Table 4: Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Desired Product |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (±)-1-(pyrimidin-4-yl)ethanol | Vinyl Acetate | Toluene | This compound |

| Pseudomonas fluorescens Lipase (Amano AK) | Racemic trans-flavan-4-ol | Vinyl Acetate | THF | (S)-alcohol (>99% e.e.) |

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct a subsequent stereoselective transformation. osi.lv After the desired stereocenter is created, the auxiliary is removed.

A plausible route using a chiral auxiliary begins with a precursor such as pyrimidine-4-carboxylic acid. This acid can be converted to an amide by reacting it with a chiral amine, for example, a derivative of pseudoephedrine or an Evans oxazolidinone. nih.govresearchgate.net The resulting chiral amide can then undergo a diastereoselective reaction. For instance, addition of a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) to a related pyrimidine-4-carboxaldehyde derivative attached to a chiral auxiliary would form the new stereocenter under the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would release the enantiomerically enriched this compound. nih.gov

Classical resolution is a well-established technique that relies on the separation of diastereomers, which have different physical properties like solubility. libretexts.org Racemic 1-(pyrimidin-4-yl)ethanol can be resolved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. wikipedia.org

The pyrimidine nitrogen atom provides sufficient basicity for the alcohol to form a pair of diastereomeric salts with the chiral acid: [(R)-alcohol·(R)-acid] and [(S)-alcohol·(R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. libretexts.org After isolating the desired diastereomeric salt (e.g., the less soluble one), treatment with a mild base will neutralize the acid, liberating the enantiomerically pure this compound. wikipedia.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. For the production of this compound, two primary chemoenzymatic strategies are prominent: the kinetic resolution of a racemic mixture of 1-(pyrimidin-4-yl)ethanol and the asymmetric reduction of the corresponding prochiral ketone, 4-acetylpyrimidine.

One of the most effective methods for the kinetic resolution of racemic secondary alcohols is through lipase-catalyzed enantioselective acylation. Lipases are a class of enzymes that can selectively acylate one enantiomer of an alcohol at a much higher rate than the other. Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for such transformations. nih.govmdpi.com In a typical kinetic resolution of racemic 1-(pyrimidin-4-yl)ethanol, CALB would be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-alcohol. The theoretical maximum yield for the desired (R)-enantiomer in a kinetic resolution is 50%.

Another powerful chemoenzymatic approach is the asymmetric reduction of 4-acetylpyrimidine to yield this compound directly. This method utilizes alcohol dehydrogenases (ADHs), which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. By selecting an appropriate ADH that follows an anti-Prelog stereopreference, the ketone can be reduced to the (R)-alcohol with high enantiomeric excess. For instance, research on analogous pyridyl compounds has identified (R)-selective alcohol dehydrogenases, such as evo-1.1.270, which have shown high efficacy in the reduction of ketones bearing a pyridine ring. sigmaaldrich.com

A particularly innovative and efficient chemoenzymatic strategy is biocatalytic deracemization. This approach overcomes the 50% yield limitation of kinetic resolution. A notable study on the closely related compound, (RS)-α-methyl-4-pyridinemethanol, demonstrated a successful deracemization using whole cells of Candida parapsilosis. researchgate.net This process involves a stereoselective oxidation of the (S)-enantiomer to the corresponding ketone, followed by a stereoselective reduction of the ketone to the (R)-enantiomer, resulting in a theoretical yield of 100% for the (R)-alcohol. researchgate.net Given the structural similarity between pyridine and pyrimidine rings, this method presents a highly promising pathway for the synthesis of this compound.

Optimization of Reaction Conditions for Enantiopurity and Yield in this compound Synthesis

The efficiency of chemoenzymatic syntheses is highly dependent on the reaction conditions. Optimization of parameters such as enzyme selection, substrate concentration, pH, temperature, and solvent is crucial to maximize both the yield and the enantiomeric purity (enantiomeric excess, ee) of the desired product.

In the case of lipase-catalyzed kinetic resolution, the choice of acyl donor and solvent is critical. Vinyl acetate is often a preferred acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. The solvent can significantly influence enzyme activity and enantioselectivity. Non-polar organic solvents like hexane (B92381) or methyl tert-butyl ether (MTBE) are commonly employed to maintain the enzyme's active conformation. mdpi.comresearchgate.net

For the asymmetric reduction of 4-acetylpyrimidine using an ADH, cofactor regeneration is a key consideration. ADHs require a hydride source, typically from a nicotinamide (B372718) cofactor such as NADH or NADPH. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated in situ. This is often achieved by using a sacrificial co-substrate, such as isopropanol, which is oxidized to acetone (B3395972) by the same ADH, or by employing a coupled enzyme system, for example, with glucose dehydrogenase to regenerate the cofactor.

Drawing from the successful deracemization of the analogous pyridyl compound using Candida parapsilosis, specific optimized conditions can be inferred for the synthesis of this compound. researchgate.net The study reported achieving an impressive 97% enantiomeric excess and a 99% yield under optimized conditions. researchgate.net These parameters, which would likely serve as an excellent starting point for the optimization of this compound synthesis, are detailed in the table below.

Table 1: Optimized Reaction Conditions for the Biocatalytic Deracemization of (RS)-α-methyl-4-pyridinemethanol

| Parameter | Optimal Condition |

|---|---|

| Biocatalyst | Whole cells of Candida parapsilosis |

| Substrate Concentration | 5 mM |

| pH | 8.0 |

| Temperature | 30°C |

| Reaction Time | 48 hours |

| Enantiomeric Excess (ee) of (R)-enantiomer | 97.2% |

| Yield of (R)-enantiomer | 99.2% |

Data sourced from a study on the deracemization of (RS)-α-methyl-4-pyridinemethanol, a close structural analog of 1-(pyrimidin-4-yl)ethanol. researchgate.net

Further optimization for the synthesis of this compound would involve screening different strains of microorganisms or purified enzymes, fine-tuning the pH and temperature to match the specific enzyme's optimal activity and stability profile, and adjusting the substrate and biocatalyst concentrations to achieve the desired balance between reaction rate and product inhibition. The use of whole-cell biocatalysts, as demonstrated with Candida parapsilosis, can be advantageous as it circumvents the need for costly enzyme purification and cofactor addition. researchgate.net

Chemical Reactivity and Functional Group Transformations of R 1 Pyrimidin 4 Yl Ethanol

Reactions Involving the Stereogenic Hydroxyl Group

The secondary hydroxyl group in (R)-1-(pyrimidin-4-yl)ethanol is a key site for functionalization. Its reactivity is characteristic of typical secondary alcohols, allowing for transformations such as oxidation, esterification, and etherification while retaining the chirality at the adjacent carbon, which is often crucial for the biological activity of its derivatives.

Oxidation: The stereogenic hydroxyl group can be oxidized to the corresponding ketone, 4-acetylpyrimidine. This transformation can be achieved using a variety of standard oxidizing agents. The choice of reagent can be critical to avoid side reactions on the electron-deficient and potentially sensitive pyrimidine (B1678525) ring.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification, employing an alcohol in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com These reactions are crucial for creating derivatives with modified polarity and biological function.

Etherification: Formation of ethers is another important transformation. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups.

Below is a table summarizing potential reactions at the hydroxyl group.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Oxidation | PCC, DMP, Swern | Ketone (4-Acetylpyrimidine) | Mild conditions are preferred to prevent over-oxidation or ring degradation. |

| Esterification | R-COOH, H+ | Ester | An equilibrium reaction often driven by removal of water. masterorganicchemistry.com |

| Etherification | 1. NaH; 2. R-X | Ether | The alkoxide is formed in the first step, followed by nucleophilic substitution. |

Modifications and Functionalization of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. The nitrogen atoms withdraw electron density, making the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. wikipedia.orgslideshare.net

Nucleophilic Aromatic Substitution (SNAr): While the parent pyrimidine ring is relatively unreactive towards nucleophiles, the presence of activating groups, such as halogens (Cl, Br) or sulfonate esters (OTs, OTf), at the C2 or C6 positions dramatically facilitates SNAr reactions. nih.gov If this compound were modified to include such a leaving group, a wide array of nucleophiles (amines, alkoxides, thiolates) could be introduced. For instance, studies on 2,4-dichloropyrimidine (B19661) derivatives show selective substitution at the C4 position, followed by substitution at C2. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on pyrimidine rings. mdpi.com Reactions such as Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (for C-N bond formation), Sonogashira (with terminal alkynes), and Hiyama (with organosilanes) have been successfully applied to functionalize halopyrimidines or pyrimidinyl tosylates. nih.govnih.govsemanticscholar.org These methods allow for the introduction of diverse aryl, alkyl, and amino substituents onto the pyrimidine core, significantly expanding the molecular diversity of derivatives.

The following table presents examples of cross-coupling reactions on pyrimidine systems, which are applicable to derivatives of this compound.

| Reaction Name | Catalyst/Reagents | Bond Formed | Example Substrate |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base, Arylboronic acid | C-C (Aryl) | 6-Chloro-pyrimidine derivatives nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base, Amine | C-N | Halo-pyridinyl derivatives mdpi.com |

| Sonogashira | Pd catalyst, Cu(I), Alkyne | C-C (Alkynyl) | 4-Iodo-pyridopyrimidinone nih.gov |

| Hiyama | PdCl₂, PCy₃, Organosilane | C-C (Aryl/Vinyl) | Pyrimidin-2-yl tosylates semanticscholar.org |

Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is less common due to its electron-deficient nature but can occur at the C5 position, especially if the ring is activated by electron-donating groups. wikipedia.org Reactions like halogenation or nitration would preferentially occur at this site.

Derivatization and Formation of Complex Molecular Architectures

This compound serves as a valuable chiral precursor for the synthesis of more intricate molecular structures, including fused heterocyclic systems and novel pyrimidine-based analogs.

The pyrimidine ring and the ethanol (B145695) side chain can be elaborated and used to construct fused ring systems. This often involves introducing additional functional groups onto the pyrimidine ring or the side chain, which can then participate in intramolecular cyclization reactions. For example, functionalization of the C5 position of the pyrimidine ring with a group capable of reacting with the hydroxyl group (or a derivative thereof) can lead to the formation of fused systems like pyrimido-oxazines. General strategies for synthesizing fused pyrimidines often start with a suitably substituted pyrimidine core and build the adjacent ring through cyclocondensation reactions. nih.govmdpi.com

The compound is an ideal starting point for generating libraries of pyrimidine-based analogs for structure-activity relationship (SAR) studies. A notable example is the synthesis of pyrimidin-4-yl-ethanol derivatives as potential ROS1 kinase inhibitors. nih.gov In that study, a related ethanone (B97240) was used as a precursor, which was then subjected to nucleophilic substitution at the C2 and C6 positions of the pyrimidine ring, followed by reduction of the ketone to the alcohol. tandfonline.com This highlights a synthetic pathway where the this compound scaffold can be modified at multiple positions to create a diverse range of analogs. The stereochemistry of the hydroxyl group is often a critical factor in the biological efficacy of such analogs.

Mechanistic Investigations of Key Chemical Transformations and Reaction Pathways

Understanding the mechanisms of reactions involving the pyrimidine ring is crucial for controlling reaction outcomes and designing synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism on pyrimidine rings proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon (e.g., C2, C4, or C6) bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer intermediate is key to the reaction's feasibility.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-tosylate bond of the pyrimidine derivative, forming a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Ring-Opening and Rearrangement: Under certain conditions, the pyrimidine ring can undergo ring-opening or rearrangement reactions, such as the Dimroth rearrangement. wikipedia.org Computational studies have been employed to investigate the energetics of pyrimidine ring-opening, revealing the importance of stabilizing intermediates like vinamidinium salts in deconstruction-reconstruction strategies for pyrimidine diversification. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.org For (R)-1-(pyrimidin-4-yl)ethanol, obtaining a suitable single crystal would allow for its complete structural elucidation.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

A key aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration. This is often achieved through the analysis of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. wikipedia.org When a heavy atom is present in the structure, or by using specific X-ray wavelengths (e.g., from a copper anode), the differences in the intensities of Friedel pairs (reflections that are mirror images of each other) can be measured. This difference, known as the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration. wikipedia.org

While a specific crystal structure for this compound is not available in open-access databases, studies on related heterocyclic compounds like pyrimidine (B1678525) and pyridine (B92270) derivatives have demonstrated the power of this technique. mdpi.comnih.govresearchgate.net Such analyses reveal not only the molecular structure but also the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing in the solid state. For this compound, the hydroxyl group and the nitrogen atoms of the pyrimidine ring would be expected to participate in significant hydrogen bonding networks.

Advanced Chiral Chromatography Techniques for Enantiomeric Purity Assessment (e.g., HPLC, GC)

Assessing the enantiomeric purity is critical for any single-enantiomer compound. Advanced chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common and reliable methods for this purpose. These techniques are capable of separating enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for separating enantiomers. sigmaaldrich.com For a polar molecule like this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a primary choice. These CSPs can operate in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development. nih.govresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase, leading to different retention times for the (R) and (S) enantiomers. By comparing the retention time of the sample to that of a certified standard of this compound, its identity and enantiomeric excess (e.e.) can be determined.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile compounds. gcms.cz For alcohols like this compound, direct analysis or analysis after derivatization can be performed. nih.gov Cyclodextrin-based CSPs are commonly used for the separation of chiral alcohols. mdpi.com The enantiomers are separated based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. To improve volatility and chromatographic peak shape, the alcohol can be derivatized, for example, by acylation to form an ester. nih.gov This derivatization can also enhance the separation factor between the enantiomers. The area under each enantiomer's peak in the chromatogram is used to calculate the enantiomeric purity.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Structural Feature Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency. For this compound, the FT-IR spectrum would show a broad absorption band for the O-H stretching of the alcohol group, C-H stretching vibrations for the alkyl and aromatic parts, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and a C-O stretching band. tandfonline.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). nih.gov While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give strong Raman signals. For this compound, the symmetric breathing vibrations of the pyrimidine ring would be particularly prominent in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |

| C-H Stretch (aromatic) | 3000-3100 (medium) | Strong |

| C-H Stretch (aliphatic) | 2850-3000 (medium) | Medium |

| C=N Stretch (pyrimidine) | 1600-1650 (strong) | Strong |

| C=C Stretch (pyrimidine) | 1450-1600 (strong) | Strong |

| C-O Stretch (alcohol) | 1050-1200 (strong) | Weak |

Analysis of these spectra provides a detailed "fingerprint" of the molecule, confirming the presence of key functional groups and providing insight into the molecular structure. researchgate.netrsc.org

Computational and Theoretical Investigations of R 1 Pyrimidin 4 Yl Ethanol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These first-principles approaches solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy.

Electronic Structure and Reactivity Descriptors

A thorough investigation of (R)-1-(pyrimidin-4-yl)ethanol would involve calculating its electronic structure to predict its reactivity. Key parameters, known as reactivity descriptors, are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Other important reactivity descriptors that would be calculated include:

Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be distorted.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors would be systematically calculated using a suitable level of theory, such as B3LYP with a 6-31G* basis set, to provide a quantitative understanding of the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

| Descriptor | Symbol | Value (Arbitrary Units) |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -1.2 eV |

| HOMO-LUMO Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.38 |

| Electrophilicity Index | ω | 2.80 |

Conformational Analysis and Stereoselectivity Modeling

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond between the pyrimidine (B1678525) ring and the ethanol (B145695) moiety, and the C-O bond of the alcohol, gives rise to different conformers. A detailed conformational analysis would be performed by systematically rotating these bonds and calculating the potential energy surface. This would identify the most stable (lowest energy) conformers and the energy barriers between them.

Such an analysis is crucial for understanding how the molecule might interact with its environment, including solvents or biological receptors. Furthermore, computational modeling can be used to understand the origins of stereoselectivity in reactions involving this chiral alcohol. By modeling the transition states of reactions with different stereochemical outcomes, the energy differences can be calculated to predict which product is more likely to form.

Molecular Modeling and Simulation Methodologies

While quantum chemical calculations provide detailed electronic information, they are computationally expensive and typically limited to single molecules or small clusters in the gas phase. Molecular modeling and simulation methodologies, which often use classical mechanics, allow for the study of larger systems and longer timescales, such as the behavior of this compound in solution or its interaction with a protein.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of this compound in a more dynamic and realistic environment, such as in a solvent like water or ethanol. In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

An MD simulation would provide a trajectory of the molecule's atomic positions over time, from which various properties can be analyzed. This would reveal the preferred conformations in solution, the flexibility of the molecule, and the intramolecular and intermolecular hydrogen bonding patterns. The results would provide a more comprehensive understanding of the molecule's behavior than a static conformational analysis in the gas phase.

In Silico Docking Studies for Ligand-Target Interaction Prediction (Methodology Focus)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in predicting its potential binding mode to a biological target, such as an enzyme or a receptor.

The methodology for a typical docking study would involve the following steps:

Preparation of the Receptor: A high-resolution three-dimensional structure of the target protein would be obtained, typically from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized using quantum chemical methods to obtain a low-energy conformation. Appropriate partial charges would be assigned to its atoms.

Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) would be used to systematically explore the possible binding poses of this compound within the defined binding site of the receptor. This involves a search algorithm that generates a large number of possible orientations and conformations of the ligand and a scoring function that estimates the binding affinity for each pose.

Analysis of Results: The results of the docking simulation would be a set of predicted binding poses, ranked by their docking scores. The top-ranked poses would be visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein.

This methodological approach provides valuable hypotheses about the potential biological activity of this compound and can guide the design of further experimental studies.

Applications in Advanced Chemical Research and Development

Role as a Chiral Synthon in Complex Molecule Synthesis

The enantiopure nature of (R)-1-(pyrimidin-4-yl)ethanol makes it an invaluable chiral synthon, a stereochemically defined starting material, for the asymmetric synthesis of more complex molecules. Its primary utility lies in its ability to introduce a specific stereocenter into a target molecule, which is often crucial for biological activity. The hydroxyl group of the ethanol (B145695) moiety can be readily derivatized or transformed, while the pyrimidine (B1678525) ring offers multiple sites for further functionalization.

In the synthesis of kinase inhibitors, for example, the (R)-configuration of the alcohol can be critical for achieving potent and selective binding to the target enzyme's active site. The synthesis of a novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives as potential ROS1 kinase inhibitors has been reported, highlighting the importance of this scaffold in medicinal chemistry. While the broader study explored a range of derivatives, the synthesis often begins with or involves intermediates structurally related to 1-(pyrimidin-4-yl)ethanol, underscoring its foundational role.

The synthesis of such chiral alcohols can be achieved through various methods, including biocatalytic approaches. The use of ketoreductases for the asymmetric reduction of the corresponding ketone, 4-acetylpyrimidine, offers a green and efficient route to obtaining the desired (R)-enantiomer with high enantiomeric excess. This biocatalytic production is crucial for supplying the enantiopure starting material necessary for its application as a chiral synthon.

Scaffold for Ligand Design and Optimization in Chemical Biology Research

The pyrimidine ring is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. The combination of this privileged heterocyclic scaffold with a chiral side chain in this compound provides a versatile framework for the design and optimization of ligands targeting a variety of biological macromolecules.

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. The hydroxyl group of the ethanol side chain can serve as both a hydrogen bond donor and acceptor, and the stereochemistry at the carbinol center can dictate the precise orientation of the molecule within the binding site, leading to enhanced affinity and selectivity.

Researchers have designed and synthesized libraries of compounds based on the pyrimidine-4-yl-ethanol scaffold to probe the binding requirements of specific enzymes. For instance, in the development of kinase inhibitors, modifications to the pyrimidine ring and the ethanol side chain have been systematically explored to optimize potency and selectivity.

Precursor in the Development of Pyrimidine-Containing Research Probes

Research probes are essential tools in chemical biology for studying the function and localization of biomolecules. This compound can serve as a precursor for the synthesis of various types of pyrimidine-containing research probes, such as fluorescently labeled ligands or affinity-based probes.

By attaching a fluorescent dye to the this compound scaffold, researchers can create probes to visualize the localization of a target protein within a cell or to monitor ligand-protein interactions in real-time. Similarly, the incorporation of a reactive group or a photoaffinity label can transform a ligand derived from this scaffold into a tool for identifying the binding partners of a particular small molecule or for mapping the active site of an enzyme.

Methodological Aspects of Structure-Activity Relationship (SAR) Studies for Scaffold Development

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold is an excellent platform for conducting systematic SAR studies.

The key methodological aspects of SAR studies involving this scaffold include:

Modification of the Pyrimidine Ring: Introducing various substituents at different positions of the pyrimidine ring allows for the exploration of the steric and electronic requirements of the target's binding pocket.

Derivatization of the Hydroxyl Group: Converting the hydroxyl group into ethers, esters, or other functional groups can modulate the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

A study on pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors demonstrated that the biological activity of these compounds is highly dependent on the nature of the substituents on the pyrimidine ring. This highlights the importance of systematic modifications to elucidate the SAR and to guide the design of more potent and selective inhibitors.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Pyrimidine Ring | Substitution with various functional groups | Altered steric and electronic interactions with the target |

| Hydroxyl Group | Etherification, esterification | Modified hydrogen bonding, lipophilicity, and stability |

| Methyl Group | Replacement with other alkyl or aryl groups | Probing of additional binding pockets, conformational changes |

Development of Novel Methodologies for Diverse Heterocyclic Compound Synthesis Utilizing this compound

Beyond its direct application in the synthesis of bioactive molecules, this compound can also be utilized in the development of novel synthetic methodologies for accessing a broader range of diverse heterocyclic compounds. The reactivity of both the pyrimidine ring and the hydroxyl group can be exploited to construct more complex fused heterocyclic systems or to participate in multicomponent reactions.

For example, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functionalities. The pyrimidine ring itself can undergo various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to build more elaborate molecular architectures. The development of such new synthetic methods expands the chemical space that can be accessed from this versatile starting material, paving the way for the discovery of new chemical entities with unique biological properties.

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis of Chiral Pyrimidine (B1678525) Alcohols

Recent progress in the asymmetric synthesis of chiral pyrimidine and structurally related pyridine (B92270) alcohols has been marked by the development of sophisticated catalytic systems that offer high yields and enantioselectivities. These innovations are moving away from classical resolution methods towards more direct and atom-economical catalytic approaches.

One of the most effective strategies is the asymmetric reduction of the corresponding prochiral ketones. This includes the catalytic asymmetric hydrogenation of pyridyl ketones, which serves as a strong precedent for pyrimidine systems. For instance, various rhodium and iridium-based catalysts have been successfully employed for the highly enantioselective hydrogenation of pyridyl aryl ketones, affording the corresponding chiral alcohols with excellent enantiomeric excess (ee). A notable example is the use of an Ir/f-diaphos catalytic system for the hydrogenation of non-ortho-substituted 2-pyridyl aryl ketones, achieving >99% ee.

Another significant area of innovation is biocatalysis. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, provides a green and highly selective alternative to traditional chemical catalysis. An enantioselective microbial reduction process has been developed for the conversion of a ketone precursor to a pyrimidine-containing alcohol, demonstrating the potential of biocatalysis in accessing specific enantiomers. For example, microorganisms like Mortierella ramanniana have been identified for their ability to predominantly produce the (R)-enantiomer of a complex pyrimidinyl alcohol.

Furthermore, chemoenzymatic cascade reactions are emerging as a powerful tool. These one-pot processes combine the advantages of both chemical and biological catalysts to achieve complex transformations with high efficiency. For instance, a cascade involving a peroxygenase to oxidize a racemic alcohol to a ketone, followed by an enantioselective reduction using an (R)-selective alcohol dehydrogenase, can yield enantiopure propargylic alcohols. This principle is readily applicable to the synthesis of chiral pyrimidine alcohols.

The table below summarizes some of the innovative approaches towards the synthesis of chiral pyrimidine and pyridine alcohols.

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ir/f-diaphos | 2-Pyridyl aryl ketone | Chiral 2-pyridyl aryl alcohol | >99% | |

| Microbial Reduction | Mortierella ramanniana | 1-(4-fluorophenyl)4-[4-(5-fluoro-2-pyrimidinyl)1-piperazinyl]-1-butanone | (R)-alcohol | High | |

| Asymmetric Reduction | Chiral Phosphoric Acid | Pyrimidin-2-one | Chiral 3,4-dihydropyrimidin-2-one | Up to 99% | |

| Chemoenzymatic Cascade | Peroxygenase & (R)-selective ADH | Racemic propargylic alcohol | (R)-propargylic alcohol | High |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of asymmetric synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models, thereby reducing the need for extensive empirical screening.

ML algorithms can be trained on existing reaction data to predict the enantioselectivity of a given catalyst-substrate combination. This is particularly valuable in asymmetric catalysis, where subtle changes in the structure of the catalyst or substrate can have a profound impact on the stereochemical outcome. By predicting the most promising catalysts for a specific transformation, AI can significantly accelerate the discovery of new and efficient synthetic routes.

The application of AI in high-throughput experimentation is another emerging trend. Automated robotic systems, guided by ML algorithms, can perform a large number of experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. The data generated from these experiments can then be fed back into the ML model to refine its predictions, creating a closed-loop system for reaction optimization.

Exploration of Novel Catalytic Systems for Enantioselective Processes Involving Pyrimidine Derivatives

The development of novel catalytic systems is a continuous driving force in advancing the enantioselective synthesis of pyrimidine derivatives. Research is focused on creating catalysts that are not only highly selective and active but also sustainable and cost-effective.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral small organic molecules, such as proline derivatives and chiral phosphoric acids, can effectively catalyze a wide range of asymmetric transformations. These catalysts are often less sensitive to air and moisture, more environmentally benign, and readily available. For instance, a chiral phosphoric acid has been successfully used for the asymmetric 1,4-reduction of pyrimidin-2-ones, yielding chiral 3,4-dihydropyrimidin-2-ones with excellent enantioselectivities.

Biocatalysis , as mentioned earlier, continues to be a major area of exploration. The discovery and engineering of new enzymes with tailored activities and stabilities are expanding the scope of biocatalytic reactions. Directed evolution and protein engineering techniques are being used to create enzymes that can catalyze reactions not found in nature or to enhance the performance of existing enzymes for specific substrates, including pyrimidine derivatives.

Hybrid Catalytic Systems that combine the features of different types of catalysts are also gaining traction. This includes the use of metal-organic frameworks (MOFs) with chiral linkers, which can act as heterogeneous catalysts that are easily recoverable and reusable. Chemoenzymatic cascades, which couple chemical and enzymatic steps in a single pot, are another example of a hybrid approach that can lead to more efficient and sustainable synthetic processes.

The table below highlights some novel catalytic systems and their applications in asymmetric synthesis relevant to pyrimidine derivatives.

| Catalytic System | Catalyst Type | Example Reaction | Key Advantages | Reference |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric 1,4-reduction of pyrimidin-2-ones | Metal-free, environmentally benign, high enantioselectivity | |

| Biocatalysis | Alcohol Dehydrogenase | Asymmetric reduction of ketones | High enantioselectivity, mild reaction conditions, green | |

| Organocatalysis | Chiral Diamine | Asymmetric Michael addition | Broad substrate scope, high yields | |

| Chemoenzymatic | Peroxygenase & Amine Transaminase | Deracemization of amines | High enantiopurity, one-pot synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.